

# Comparison of EZH2 Inhibitors: PF-06726304 vs. Tazemetostat

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**Compound Focus: PF-06726304**

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The table below summarizes the available quantitative data for **PF-06726304** and Tazemetostat.

Parameter	PF-06726304 (Preclinical Profile)	Tazemetostat (Clinical Profile)
Primary Mechanism	Potent, selective SAM-competitive EZH2 inhibitor [1]	Oral, selective SAM-competitive EZH2 inhibitor [2]
EZH2 WT Biochemical Potency (Ki/IC <sub>50</sub> )	0.7 nM (Ki) [3] [4]	Not publicly specified in search results
EZH2 Y641N Biochemical Potency (Ki/IC <sub>50</sub> )	3.0 nM (Ki) [3] [4]	Not publicly specified in search results
Cellular Potency (H3K27me3 IC <sub>50</sub> )	15 nM (in Karpas-422 cells) [3] [4]	Not publicly specified in search results
Anti-proliferative Activity (IC <sub>50</sub> )	25 nM (in Karpas-422 cells) [3] [4]	Not publicly specified in search results
Brain Penetration (Kp,uu)	Very low (Kp,uu < 0.003) [5]	Limited access to the central nervous system [2]
Key ADME Characteristic	Substrate for P-glycoprotein (P-gp) efflux transport [5]	Metabolized by CYP3A; subject to drug-drug interactions [2]

Parameter	PF-06726304 (Preclinical Profile)	Tazemetostat (Clinical Profile)
In Vivo Efficacy (Model)	Tumor growth inhibition in Karpas-422 xenograft mice (200 & 300 mg/kg, BID) [3] [4]	Approved for human use in epithelioid sarcoma & follicular lymphoma [2]
Research/Clinical Status	Research compound [3] [6] [1]	First-in-class, FDA-approved drug [2] [7]

## Experimental Data and Methodologies

Supporting experimental data reveals key differences in their characterization.

### Key Experiments for PF-06726304

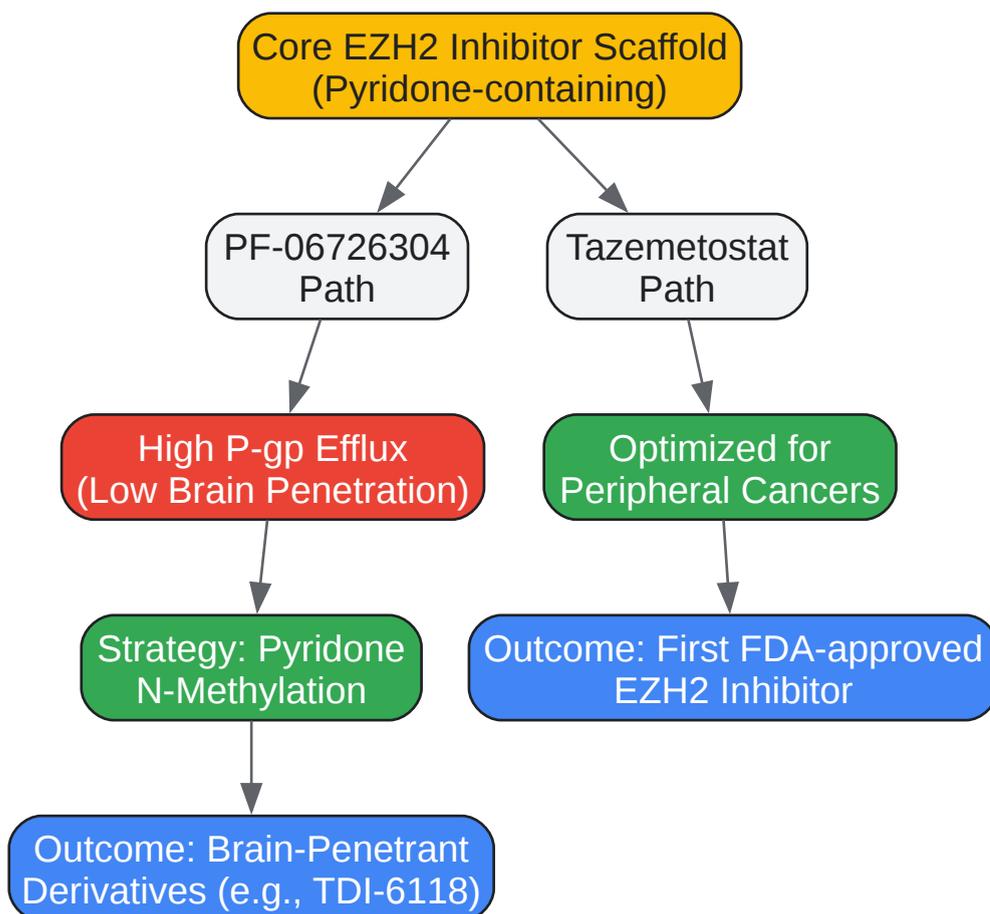
- Biochemical Assay:** Potency (Ki) determined against wild-type and mutant EZH2 [3] [4].
- Cellular Mechanistic Assay:** Inhibition of H3K27me3 in Karpas-422 lymphoma cells (IC<sub>50</sub>) measured via immunofluorescence or Western blot [3] [4].
- Cell Proliferation Assay:** Anti-proliferative effect (IC<sub>50</sub>) in Karpas-422 cells assessed by resazurin or Alamar Blue assay after 72-hour incubation [3].
- In Vivo Efficacy Study:** Female SCID beige mice with subcutaneous Karpas-422 xenografts dosed orally twice daily (BID) for 20 days; tumor growth and intratumoral H3K27me3 levels measured [3] [4].

### Key Data for Tazemetostat

- Clinical Pharmacokinetics:** Data from phase 1 trials show oral bioavailability, dose-proportional exposure, and tissue distribution [2].
- Metabolism and Excretion:** Metabolized in the liver by CYP3A into inactive metabolites (M1, M3, M5); primarily excreted in feces with a short half-life [2].
- Food/Drug Interactions:** Exposure not influenced by food or acid-reducing agents, but concomitant use with moderate CYP3A inhibitors requires dose reduction [2].

## Strategic Insights for Research and Development

The following diagram illustrates the core strategic differences stemming from the key property of brain penetration.



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**PF-06726304** represents a valuable chemical probe for foundational EZH2 biology, especially for highly potent, non-brain-penetrant applications [3] [4]. Its clear limitation in CNS penetration provided a defined chemical starting point for programs aiming to develop **brain-penetrant EZH2 inhibitors for central nervous system malignancies** [5].

**Tazemetostat** exemplifies a successful path to clinical translation for peripheral cancers. Its development focused on optimizing drug-like properties and demonstrating efficacy in target indications, leading to FDA approval for specific sarcoma and lymphoma types [2].

## How to Proceed with Further Research

- **For the latest on PF-06726304:** Search for scientific publications citing the primary research paper (Kung et al., 2016) [1] for any subsequent studies.
- **For the latest on Tazemetostat:** Check clinical trial registries (ClinicalTrials.gov) for ongoing studies investigating combination therapies and new cancer indications [2].

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